6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
CAS No.: 1115970-68-7
Cat. No.: VC5028229
Molecular Formula: C25H20N4O6S
Molecular Weight: 504.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115970-68-7 |
|---|---|
| Molecular Formula | C25H20N4O6S |
| Molecular Weight | 504.52 |
| IUPAC Name | 6-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(furan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one |
| Standard InChI | InChI=1S/C25H20N4O6S/c1-2-31-19-8-4-3-7-16(19)23-27-22(35-28-23)13-36-25-26-18-11-21-20(33-14-34-21)10-17(18)24(30)29(25)12-15-6-5-9-32-15/h3-11H,2,12-14H2,1H3 |
| Standard InChI Key | XDTBNWLUSPDALN-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC6=CC=CO6)OCO5 |
Introduction
Structural Representation
A simplified representation of the compound can be visualized as follows:
textO || C6H5-C-N-C-S-C6H4-O-C | | O C | / \ C C C | | | C N N
Molecular Weight
The molecular weight of this compound is approximately 422.52 g/mol.
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Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions including:
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Formation of the oxadiazole ring through condensation reactions.
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Introduction of the furan and ethoxyphenyl groups via nucleophilic substitution.
Details on specific synthetic routes can vary based on the desired purity and yield.
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Biological Activity and Applications
Research indicates that compounds with similar structural features may exhibit various pharmacological properties:
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Anticancer Activity: Preliminary studies suggest that derivatives of quinazoline and oxadiazole can inhibit tumor growth by targeting specific cellular pathways.
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Antimicrobial Properties: The presence of sulfur in the structure may enhance antimicrobial activity against various pathogens.
Mechanisms of Action
The mechanisms through which these compounds exert their effects may include:
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Inhibition of enzyme activity relevant to cancer cell proliferation.
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Disruption of bacterial cell wall synthesis.
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Research Findings
Recent studies have explored the efficacy of related compounds in preclinical models. For instance:
| Compound Name | Activity Type | Reference |
|---|---|---|
| Compound A | Anticancer | |
| Compound B | Antimicrobial | |
| Compound C | Anti-inflammatory |
These findings highlight the therapeutic potential of compounds featuring similar motifs to that of 6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H- dioxolo[4,5-g]quinazolin-8-one.
The compound 6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H- dioxolo[4,5-g]quinazolin-8-one showcases a unique combination of chemical structures that may lead to significant biological activities. Ongoing research will further elucidate its potential applications in drug discovery and development.
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